Orthocaine

Description

Propriétés

IUPAC Name |

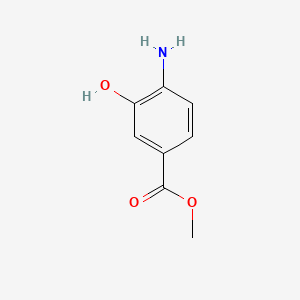

methyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQABZCSYCTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060208 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-25-4, 63435-16-5 | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3-amino-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orthocaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orthocaine, a local anesthetic, exerts its therapeutic effects by modulating the function of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound on these critical ion channels. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-established principles of local anesthetic action and data from structurally similar compounds to provide a comprehensive overview. The guide covers the molecular binding sites, the kinetics of channel blockade, and the influence of this compound's physicochemical properties on its activity. Detailed experimental protocols for investigating these interactions are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons.[3][4][5] By inhibiting the influx of sodium ions through these channels, this compound prevents nerve depolarization and blocks the transmission of pain signals.

The structure of VGSCs consists of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] The S5 and S6 segments line the pore, while the S4 segments act as voltage sensors.[3]

Molecular Mechanism of Action

The interaction of local anesthetics with VGSCs is a dynamic process that is dependent on the conformational state of the channel.

The Modulated Receptor Hypothesis

The prevailing model for local anesthetic action is the Modulated Receptor Hypothesis, which posits that these drugs bind with different affinities to the resting, open, and inactivated states of the sodium channel.[3] Local anesthetics, including presumably this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[3][6] This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.

Binding Site within the Sodium Channel Pore

The binding site for local anesthetics is located within the inner pore of the sodium channel α-subunit.[5][7] This site is accessible from the intracellular side of the membrane. Key amino acid residues within the S6 segments of domains I, III, and IV contribute to the formation of this binding pocket.[3][5] Mutagenesis studies on various VGSC isoforms have identified critical residues, particularly aromatic residues like phenylalanine and tyrosine in domain IV's S6 segment, that are crucial for high-affinity binding of local anesthetics.[5][8] While direct studies on this compound are lacking, it is highly probable that its aromatic ring interacts with these conserved residues.

Pathways of Channel Access

Local anesthetics can access their binding site through two primary pathways:

-

Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the binding site from the cytoplasm when the channel is in the open state.[4]

-

Hydrophobic Pathway: The neutral, uncharged form can partition into the cell membrane and diffuse laterally to the binding site, regardless of the channel's state.[4]

The pKa of the local anesthetic and the surrounding pH determine the ratio of the charged to uncharged form, thus influencing the dominant pathway of access.

Physicochemical Properties and Structure-Activity Relationship of this compound

The anesthetic profile of this compound is intrinsically linked to its physicochemical properties.

| Property | Value/Description | Significance for Sodium Channel Interaction |

| Chemical Formula | C₈H₉NO₃ | Influences molecular weight and steric interactions within the binding site. |

| Molecular Weight | 167.16 g/mol | Affects diffusion and binding kinetics. |

| pKa | Not explicitly found in searches, but as a substituted aniline, it is expected to be a weak base. | Determines the degree of ionization at physiological pH, influencing the pathway of channel access and the interaction with charged residues in the binding site. |

| Solubility | Low solubility in water.[1][2] | This property may limit its clinical utility in aqueous formulations but is indicative of its lipophilic character, which is important for membrane partitioning and accessing the binding site via the hydrophobic pathway. |

| Lipid Solubility (log P) | Not explicitly found in searches, but its structure suggests moderate lipophilicity. | A key determinant of anesthetic potency. Higher lipid solubility generally correlates with greater potency as it facilitates membrane partitioning. |

Quantitative Analysis of this compound-Sodium Channel Interactions

Table of Comparative IC50 Values for Local Anesthetics on Sodium Channels

| Compound | Sodium Channel Isoform | Channel State | IC50 (µM) | Reference |

| Articaine | rNav1.4 | Resting | 378 ± 26 | [6] |

| Articaine | rNav1.4 | Inactivated | 40.6 ± 2.7 | [6] |

| Articaine | rNav1.4 (inactivation-deficient) | Open | 15.8 ± 1.5 | [6] |

| Lidocaine | TTX-resistant (sensory neurons) | Tonic Block | 210 | [9] |

| Lidocaine | TTX-resistant (sensory neurons) | Inactivated | 60 | [9] |

| Bupivacaine | TTX-resistant (sensory neurons) | Tonic Block | 32 | [9] |

Note: This table presents data for other local anesthetics to illustrate the principles of state-dependent block and is not representative of this compound's specific values.

Experimental Protocols for Studying this compound's Mechanism of Action

The following protocols are representative of the methodologies used to characterize the interaction of local anesthetics with voltage-gated sodium channels and can be adapted for the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and modulation by drugs.

Objective: To measure the inhibitory effect of this compound on sodium currents in different channel states.

Materials:

-

Cell line expressing a specific sodium channel isoform (e.g., HEK293 cells stably transfected with Nav1.x).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

-

This compound stock solution.

Procedure:

-

Culture cells to an appropriate confluency.

-

Prepare extracellular and intracellular solutions and filter-sterilize.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline sodium currents using specific voltage protocols to isolate different channel states:

-

Resting State: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) and apply brief depolarizing pulses (e.g., to -10 mV).

-

Inactivated State: Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce inactivation before the test pulse.

-

Open State: Use a prepulse to open the channels immediately before the application of the test pulse.

-

-

Perfuse the cell with varying concentrations of this compound in the extracellular solution.

-

Record sodium currents in the presence of this compound using the same voltage protocols.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 for each channel state.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in drug binding.

Objective: To determine the contribution of specific amino acids in the sodium channel pore to this compound binding.

Materials:

-

Wild-type sodium channel cDNA in an expression vector.

-

Site-directed mutagenesis kit.

-

Primers containing the desired mutation.

-

Cell line for expression (e.g., HEK293 cells).

-

Transfection reagents.

-

Patch-clamp setup.

Procedure:

-

Identify putative binding site residues based on homology modeling and data from other local anesthetics (e.g., F1764 in Nav1.2).

-

Design and synthesize primers to introduce a point mutation (e.g., to Alanine).

-

Perform site-directed mutagenesis according to the kit manufacturer's protocol.

-

Sequence the mutated cDNA to confirm the desired mutation.

-

Transfect the cells with either wild-type or mutant channel cDNA.

-

Perform whole-cell patch-clamp experiments as described in Protocol 5.1 to determine the IC50 of this compound for both wild-type and mutant channels.

-

A significant increase in the IC50 for the mutant channel indicates that the mutated residue is important for this compound binding.

Visualizations

Signaling Pathway of Sodium Channel Blockade by this compound

References

- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 6. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 3-amino-4-hydroxybenzoate, a key chemical intermediate and the active pharmaceutical ingredient known as orthocaine. The document details two principal synthesis strategies: the direct esterification of 3-amino-4-hydroxybenzoic acid and a multi-step approach involving the nitration and subsequent reduction of methyl 4-hydroxybenzoate. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and replication by researchers in organic synthesis and drug development. Additionally, a relevant metabolic pathway is presented to provide biological context for the core molecular structure.

Introduction

Methyl 3-amino-4-hydroxybenzoate, also known as this compound, is a benzoate ester with applications as a topical local anesthetic.[1][2][3] Its molecular structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. An efficient and scalable synthesis is crucial for its application in research and commercial production. This guide explores the most common and effective methods for its preparation.

Synthetic Pathways

Two primary synthetic pathways have been established for the synthesis of methyl 3-amino-4-hydroxybenzoate. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations.

Pathway A: Direct Esterification of 3-Amino-4-hydroxybenzoic Acid

This single-step method involves the direct esterification of 3-amino-4-hydroxybenzoic acid with methanol. The reaction is typically catalyzed by an acid.

Pathway B: Nitration and Reduction of Methyl 4-hydroxybenzoate

A more common multi-step synthesis begins with the more readily available methyl 4-hydroxybenzoate.[4] This pathway involves the electrophilic nitration of the benzene ring, followed by the reduction of the introduced nitro group to an amine.

Experimental Protocols

Detailed Protocol for Pathway A: Direct Esterification

Reaction: Esterification of 3-Amino-4-hydroxybenzoic Acid with Methanol.

Procedure:

-

3-Amino-4-hydroxybenzoic acid (2.61 mmol) is dissolved in anhydrous methanol (10 mL).[5]

-

Trimethylsilyl chloride (TMSCl) (5.94 mmol) is added to the solution.[5]

-

The reaction mixture is stirred at 55°C for 48 hours.[5]

-

Upon completion, the solvent is removed under reduced pressure.[5]

-

The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield methyl 3-amino-4-hydroxybenzoate as a white solid.[1][5]

Detailed Protocol for Pathway B: Nitration and Reduction

Step 1: Nitration of Methyl 4-hydroxybenzoate

Reaction: Electrophilic Aromatic Substitution (Nitration).

Procedure:

-

Methyl 4-hydroxybenzoate is dissolved in a suitable solvent.

-

A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.[4]

-

The nitrating mixture is added dropwise to the solution of methyl 4-hydroxybenzoate while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction is allowed to proceed for a specified time.

-

The reaction mixture is then poured onto ice, leading to the precipitation of the nitrated product, methyl 4-hydroxy-3-nitrobenzoate.

-

The solid is collected by filtration and washed with cold water.

Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate

Reaction: Reduction of a Nitro Group to an Amine.

Procedure:

-

The synthesized methyl 4-hydroxy-3-nitrobenzoate is suspended in a suitable solvent.

-

A reducing agent is added. While various reducing agents can be used, sodium dithionite has been reported to be particularly effective for this transformation.[4]

-

The reaction mixture is stirred, often with heating, until the reduction is complete.

-

The reaction is worked up by removing the solvent and partitioning the residue between an organic solvent and water.

-

The organic layer is dried and concentrated to yield the crude product.

-

Purification is typically achieved through recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of methyl 3-amino-4-hydroxybenzoate and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 141-143 | Beige or white solid[1] |

| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | ~200 (decomposes) | - |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128 | White crystalline powder |

| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | 197.15 | 66-69 | - |

| Reaction Pathway | Step | Starting Material | Product | Yield (%) | Reference |

| A | Esterification | 3-Amino-4-hydroxybenzoic acid | Methyl 3-amino-4-hydroxybenzoate | 57 | [5] |

| B | Nitration | Methyl 4-hydroxybenzoate | Methyl 4-hydroxy-3-nitrobenzoate | - | [4] |

| B | Reduction | Methyl 4-hydroxy-3-nitrobenzoate | Methyl 3-amino-4-hydroxybenzoate | - | [4] |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthetic pathways for methyl 3-amino-4-hydroxybenzoate.

Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid

While a specific signaling pathway for methyl 3-amino-4-hydroxybenzoate is not prominently documented, the metabolic degradation of the closely related 4-amino-3-hydroxybenzoic acid by Bordetella sp. provides valuable biological context. This pathway involves a series of enzymatic transformations.[6][7]

Conclusion

This technical guide has outlined two robust and well-documented synthetic routes for methyl 3-amino-4-hydroxybenzoate. The choice between direct esterification and the nitration-reduction sequence will depend on project-specific requirements. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the synthesis and application of this important chemical compound. The inclusion of a relevant metabolic pathway offers a broader scientific context for the core chemical structure.

References

- 1. CAS 536-25-4: Methyl 3-amino-4-hydroxybenzoate [cymitquimica.com]

- 2. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 3. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 4. Mechanism of action of volatile anesthetics: involvement of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Orthocaine Solubility: A Technical Guide for Researchers

An In-depth Analysis of Orthocaine's Solubility in Aqueous and Organic Solvents for Drug Development Professionals

This compound, a local anesthetic, presents unique solubility characteristics that are critical for its formulation and delivery. This technical guide provides a comprehensive overview of this compound's solubility in a range of common aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow. This information is intended to support researchers, scientists, and drug development professionals in optimizing the use of this compound in their work.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents and conditions. The following tables summarize the available quantitative and qualitative solubility data to provide a clear comparison.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 1 mg/100 mL[1] | Not Specified |

| Ethanol | 0.45 g/100 mL[1] | Not Specified |

| 1 g in 6 mL[2] | Not Specified | |

| Methanol | 3.9 mg/mL[1] | Not Specified |

| Acetone | 1.1 mg/g[1] | Not Specified |

| Diethyl Ether | 0.15 mg/mL[1] | Not Specified |

| 1 g in 50 mL[2] | Not Specified | |

| Chloroform | 1 g in approx. 200 mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be required)[3] | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Cold Water | Almost insoluble[2] |

| Hot Water | Moderately soluble, with gradual decomposition[2] |

| Aqueous NaOH | Readily dissolves[2] |

| Methanol | Improved solubility compared to aqueous solutions[4] |

| Ethanol | Improved solubility compared to aqueous solutions[4] |

pH-Dependent Solubility

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8] It is a reliable method for obtaining accurate solubility data for poorly soluble compounds.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved drug. The concentration of the dissolved drug in the saturated solution is then determined.[6]

Materials and Equipment:

-

This compound (pure, solid form)

-

Selected solvents (e.g., water, ethanol, phosphate buffer of various pH)

-

Stoppered flasks or vials

-

Constant temperature shaker or agitator (e.g., orbital shaker in a temperature-controlled incubator)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Calibrated pH meter

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7] Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration to obtain a clear, saturated solution.[7] This step is critical to prevent undissolved solid particles from interfering with the concentration measurement.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared to accurately quantify the drug concentration.

-

Data Reporting: The solubility is reported as the mean of at least three replicate determinations at each solvent and temperature condition.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[10][11] This action inhibits the influx of sodium ions that is necessary for the initiation and propagation of nerve impulses, thereby preventing the transmission of pain signals. The binding site for local anesthetics is thought to be located in the inner pore of the sodium channel.[10][11] The effectiveness of this blockade can be influenced by the conformational state of the channel (resting, open, or inactivated), with many local anesthetics showing a higher affinity for the open and inactivated states.[10]

This technical guide provides a foundational understanding of this compound's solubility, offering valuable data and protocols for researchers. Further investigation into the temperature and pH dependence of its solubility in a wider array of pharmaceutically relevant solvents would be beneficial for more advanced formulation development.

References

- 1. pill.bid - Solubility Table [pill.bid]

- 2. This compound [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

Orthocaine: A Technical Deep Dive into its History and Development as a Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, emerged in the late 19th century as an early synthetic local anesthetic. While its clinical utility was ultimately limited by its low water solubility, a comprehensive understanding of its history, synthesis, physicochemical properties, and mechanism of action provides valuable insights into the development of local anesthetics. This technical guide synthesizes available data on this compound, presenting its chemical and physical characteristics, outlining historical and modern synthetic routes, and detailing its physiological effects. The document aims to serve as a thorough resource for researchers and professionals in drug development and pharmacology.

Introduction

The quest for effective and safe local anesthetics is a cornerstone of modern medicine. Following the discovery of cocaine's anesthetic properties, the late 19th and early 20th centuries saw a surge in the synthesis of novel compounds aiming to replicate its effects with reduced toxicity and side effects. Among these was this compound, also known as Orthoform-New, developed in the 1890s.[1] Although it did not achieve widespread clinical use, its study contributed to the foundational knowledge of structure-activity relationships in local anesthetics.

History and Development

This compound was first synthesized by Alfred Einhorn and Arthur Heinz in 1897.[2] It was one of several synthetic local anesthetics developed during this era, including tropocaine, eucaine, and benzocaine.[3] The primary impetus for this research was to find alternatives to cocaine, which, despite its efficacy, was associated with significant toxicity and addiction potential.

The clinical application of this compound was primarily as a topical anesthetic, often used as a powder dusted onto painful wounds.[1] Its low solubility in water precluded its use for injection-based regional anesthesia, a significant limitation that ultimately led to its replacement by more versatile agents like procaine.[2]

Physicochemical Properties

A clear understanding of a drug's physicochemical properties is crucial for its development and application. The available data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Methyl 3-amino-4-hydroxybenzoate | [4] |

| Synonyms | This compound, Orthoform-New, Aminobenz | [4][5] |

| CAS Number | 536-25-4 | [2] |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [4] |

| Melting Point | 141-143 °C | [2] |

| pKa (predicted) | 8.15 ± 0.18 | [6] (ChemAxon) |

| Solubility | - Almost insoluble in cold water- Moderately soluble in hot water- 1 g in 6 mL alcohol- 1 g in 50 mL ether- Readily dissolves in aqueous NaOH | [2] |

| Appearance | Beige solid | [5] |

Synthesis of this compound

The synthesis of this compound has been approached through various methods since its initial preparation.

Historical Synthesis: Einhorn and Pfyl (1897)

The original synthesis of this compound, as described by Einhorn and Pfyl, involved the esterification of 3-amino-4-hydroxybenzoic acid. While the detailed experimental protocol from the original publication is not readily accessible, the general scheme is understood to be the reaction of the acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride.

A common method for this type of esterification is to dissolve the amino acid in methanol and then saturate the solution with dry hydrogen chloride gas. The mixture is then heated under reflux, followed by neutralization and isolation of the product.

Modern Synthetic Routes

More recent synthetic approaches have also been described. One such method involves the nitration of p-hydroxy methyl benzoate, followed by the reduction of the nitro group to an amine. This multi-step synthesis offers an alternative pathway to the final product.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6][7] This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and producing a local anesthetic effect.

The binding of local anesthetics to the sodium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This property contributes to the use-dependent block observed with these agents, where their effect is enhanced with more frequent nerve stimulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Orthocaine in Preclinical Models: An In-depth Technical Guide

Disclaimer: Publicly available preclinical data for Orthocaine is limited. This guide provides a representative pharmacological profile based on established preclinical models and data from analogous local anesthetic compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a technical guide for the preclinical evaluation of a compound like this compound.

Introduction

This compound is a local anesthetic agent, identified chemically as methyl 3-amino-4-hydroxybenzoate.[1][2] Like other local anesthetics, its primary pharmacological effect is the reversible blockade of nerve impulse conduction, leading to a temporary loss of sensation in the area of application.[3] Developed in the late 19th century, its use has been limited by its low solubility in water.[1] This technical guide outlines a comprehensive preclinical pharmacological profiling strategy for this compound, covering its pharmacodynamics, pharmacokinetics, and toxicology in relevant animal models. The aim is to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the therapeutic potential and safety of this and similar local anesthetic compounds.

Pharmacodynamics: Efficacy and Mechanism of Action

The primary pharmacodynamic effect of local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve conduction.[4]

In Vitro Efficacy

The potency of this compound in blocking sodium channels would be determined using in vitro electrophysiological assays.

Table 1: Representative In Vitro Sodium Channel Blocking Activity of this compound

| Assay Type | Cell Line | Target | IC₅₀ (µM) |

| Patch Clamp Electrophysiology | HEK-293 cells expressing hNav1.7 | hNav1.7 Sodium Channel | 50 ± 5 |

| Dorsal Root Ganglion (DRG) Neurons | Endogenous Sodium Channels | 75 ± 10 |

In Vivo Efficacy Models

The local anesthetic efficacy of this compound would be evaluated in established preclinical models of pain and nerve blockade.

Table 2: Representative In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Efficacy Endpoint | This compound Dose (1%) | Duration of Action (min) |

| Rat Sciatic Nerve Block | Motor Blockade | 0.5 mL | 45 ± 8 |

| Sensory Blockade (Tail-flick) | 0.5 mL | 60 ± 12 | |

| Guinea Pig Intradermal Wheal | Anesthesia to Pinprick | 0.2 mL | 30 ± 5 |

Signaling Pathway: Mechanism of Action

The mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels. The diagram below illustrates this pathway.

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Pharmacokinetics: ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for determining its duration of action and systemic safety profile.

In Vitro ADME

In vitro assays would provide initial insights into the metabolic stability and potential for drug-drug interactions.

Table 3: Representative In Vitro ADME Profile of this compound

| Parameter | Assay System | Result |

| Metabolic Stability | Rat Liver Microsomes | t½ = 25 min |

| Human Liver Microsomes | t½ = 40 min | |

| Plasma Protein Binding | Rat Plasma | 60% |

| Human Plasma | 65% | |

| CYP450 Inhibition (IC₅₀) | CYP3A4, CYP2D6 | > 50 µM |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models would characterize the systemic exposure to this compound following local administration.

Table 4: Representative Pharmacokinetic Parameters of this compound in Rats (1% Subcutaneous Injection)

| Parameter | Value |

| Cmax (ng/mL) | 150 ± 30 |

| Tmax (hr) | 0.5 ± 0.1 |

| AUC₀-t (ng·hr/mL) | 300 ± 50 |

| t½ (hr) | 1.2 ± 0.3 |

| Bioavailability (%) | 20 ± 5 |

Preclinical Safety and Toxicology

A thorough safety and toxicology assessment is essential to identify potential adverse effects.

Safety Pharmacology

Safety pharmacology studies would investigate the potential effects of this compound on vital organ systems.

Table 5: Representative Core Battery Safety Pharmacology of this compound

| System | Animal Model | Key Parameters Assessed | Findings |

| Central Nervous System | Rat | Irwin Test (neurobehavioral) | No adverse effects at 10x therapeutic dose |

| Cardiovascular | Dog (telemetered) | ECG, Blood Pressure, Heart Rate | No significant changes at 10x therapeutic dose |

| Respiratory | Rat (plethysmography) | Respiratory Rate, Tidal Volume | No significant changes at 10x therapeutic dose |

Toxicology

Toxicology studies would determine the potential for local and systemic toxicity after single and repeated administrations.

Table 6: Representative Toxicology Profile of this compound

| Study Type | Species | Route | Key Findings | NOAEL* (mg/kg) |

| Acute Toxicity | Rat | Subcutaneous | LD₅₀ > 200 mg/kg | N/A |

| Repeated Dose (28-day) | Rat | Subcutaneous | Mild, reversible local irritation at injection site | 20 |

| Genotoxicity (Ames test) | In vitro | N/A | Non-mutagenic | N/A |

| Skin Sensitization | Guinea Pig | Topical | Non-sensitizing | N/A |

*No-Observed-Adverse-Effect Level

Experimental Protocols

Sciatic Nerve Block Model in Rats

This protocol assesses the in vivo efficacy of local anesthetics.

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane.

-

Injection: A 27-gauge needle is inserted perpendicular to the skin over the sciatic notch, and 0.5 mL of this compound solution (or vehicle control) is injected.

-

Motor Blockade Assessment: The postural extensor thrust of the injected limb is measured at regular intervals. Loss of this reflex indicates a successful motor block.

-

Sensory Blockade Assessment: The tail-flick test, involving the application of a thermal stimulus to the tail, is used to assess the sensory block. An increased latency to tail withdrawal indicates analgesia.

-

Data Analysis: The duration of motor and sensory blockade is recorded and statistically analyzed.

Caption: Workflow for the in vivo sciatic nerve block assay.

In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism of a compound in liver microsomes.

-

Preparation: Rat or human liver microsomes are thawed and diluted in phosphate buffer.

-

Incubation: this compound (1 µM) is added to the microsome suspension. The reaction is initiated by adding NADPH.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

-

Analysis: The concentration of this compound in each sample is quantified using LC-MS/MS.

-

Data Calculation: The half-life (t½) and intrinsic clearance are calculated from the disappearance rate of this compound.

Acute Toxicity Study (Up-and-Down Procedure)

This protocol is used to determine the acute toxicity (LD₅₀) of a substance.

-

Dosing: A single animal is dosed at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

Endpoint: Dosing continues until the criteria for stopping the study are met, typically after a specified number of dose reversals.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.

Caption: Logical progression of preclinical safety assessment for this compound.

Conclusion

This technical guide provides a comprehensive framework for the preclinical pharmacological profiling of this compound. Based on the established mechanisms and preclinical evaluation of other local anesthetics, this compound is expected to be an effective but potentially short-acting local anesthetic. The illustrative data and detailed protocols presented here serve as a valuable resource for guiding the nonclinical development of this compound and similar compounds, ensuring a thorough assessment of their efficacy and safety prior to clinical investigation. Further studies are warranted to generate specific data for this compound to fully characterize its pharmacological profile.

References

An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Chemical Identifiers:

-

Chemical Name: 2,5-Dimethoxy-4-chloroamphetamine

-

CAS Number: 42203-77-0 (Hydrochloric Salt)[1], 123431-31-2 (Freebase)[1][2][3]

-

Synonyms: DOC, 4-Cl-2,5-DMA[1]

This technical guide provides a comprehensive overview of the scientific data and literature pertaining to 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

DOC is a substituted alpha-methylated phenethylamine that acts as a potent partial agonist at serotonin 5-HT₂A receptors, which is the primary mechanism mediating its hallucinogenic effects.[4] Its effects are comparable to other hallucinogenic amphetamines like DOB and DOM.[5]

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of DOC for various serotonin receptors.

| Receptor | Ki (nM) | Species | Radioligand | Source |

| 5-HT₂A | 1.2 | Rat | [³H]ketanserin | [6] |

| 5-HT₂B | - | - | - | Data Not Available |

| 5-HT₂C | - | - | - | Data Not Available |

Functional Assay Data

DOC's functional activity is primarily characterized by its agonist effects at the 5-HT₂A receptor.

| Assay Type | Receptor | Parameter | Value | Cell Line | Source |

| IP-1 Accumulation | 5-HT₂A | EC₅₀ | ~40 nM (similar to 5-HT) | - | [7] |

| Calcium Flux | 5-HT₂A | EC₅₀ | - | CHO-K1 | [8] |

Note: Specific EC₅₀ values for DOC are limited. The value presented is an approximation based on comparative data with serotonin.

Pharmacokinetic Properties

| Parameter | Value | Species | Route of Administration | Source |

| Typical Oral Dose | 1.5 - 3.0 mg | Human | Oral/Sublingual | [4][5] |

| Duration of Action | 12 - 24 hours | Human | Oral | [2][3] |

| Metabolism | O-demethylation at the 2- and 5-positions | In vitro | - | [5] |

Typical Concentrations in Biological Samples

| Matrix | Concentration Range (Recreational Use) | Concentration Range (Intoxicated Patients) | Concentration Range (Acute Overdosage) | Source |

| Blood/Plasma | 1–10 µg/L | >20 µg/L | >100 µg/L | [2][3] |

| Urine | 300 - 1300 µg/L (non-fatal exposure) | - | - | [3] |

Signaling Pathways

DOC, as a 5-HT₂A receptor agonist, primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

This protocol describes a common synthetic route starting from 2,5-dimethoxybenzaldehyde.[9]

Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene

-

A solution of 75g of 2,5-dimethoxybenzaldehyde in 375ml of glacial acetic acid is prepared.

-

To this solution, 49ml of nitroethane and 31.2g of anhydrous ammonium acetate are added.

-

The mixture is refluxed for 3 hours at an oil bath temperature of 135°C.

-

The solvents are removed by vacuum distillation.

-

The residue is suspended in water and extracted with chloroform.

-

After evaporation of the chloroform and recrystallization from methanol, 2,5-dimethoxyphenyl-2-nitropropene is isolated.

Step 2: Synthesis of 2,5-dimethoxyamphetamine (2,5-DMA)

-

A solution of 17g of 2,5-dimethoxyphenyl-2-nitropropene in 500ml of diethyl ether is added dropwise to a well-stirred suspension of 12g of Lithium Aluminum Hydride in 700ml of anhydrous ether.

-

The mixture is refluxed for 20 hours.

-

The reaction is cooled in an ice bath, and the excess hydride is carefully decomposed by the addition of 500ml of water.

-

300g of potassium sodium tartrate (Rochelle salt) is dissolved in the mixture.

-

The aqueous phase is separated and extracted with diethyl ether.

-

The combined ether phases are washed with brine and dried over anhydrous Na₂SO₄.

Step 3: N-acetylation and Chlorination This part of the synthesis involves a Sandmeyer reaction to introduce the chlorine atom and is a multi-step process involving the formation of a diazonium salt.

Step 4: Hydrolysis to DOC

-

0.9g of N-acetyl-4-chloro-2,5-dimethoxyamphetamine is refluxed for 22 hours in a solution of 3g of NaOH in 15ml of water and 30ml of ethylene glycol at an oil bath temperature of 140°C.

-

After cooling, the solution is extracted with chloroform.

-

The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and the filtrate is concentrated under vacuum to yield 4-chloro-2,5-dimethoxyamphetamine (DOC).[9]

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a generalized method for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.[4][10]

1. Membrane Preparation:

-

Homogenize frozen tissue or washed cells expressing the human 5-HT₂A receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the pellet in fresh buffer and centrifuge again.

-

Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C.

-

Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

-

In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and a constant concentration of a suitable radioligand (e.g., [³H]Ketanserin).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT₂A antagonist).

-

Incubate the plate with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

3. Data Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[2][11]

1. Animal Preparation and Habituation:

-

Use male C57BL/6J mice.

-

House the animals in a controlled environment.

-

On the day of the experiment, allow the mice to acclimate to the testing room.

-

Place each mouse individually in a transparent cylindrical observation chamber for a habituation period before drug administration.

2. Drug Administration:

-

Dissolve DOC in a suitable vehicle (e.g., saline).

-

Administer the test compound (DOC at various doses) or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

3. Observation and Data Collection:

-

Immediately after injection, begin observing the mice for head twitches.

-

The observation period typically lasts for a set duration (e.g., 30 minutes).

-

Head twitches can be counted manually by a trained observer or recorded using a video camera for later analysis.

-

Automated detection systems using a head-mounted magnet and a magnetometer coil can also be employed for more objective and high-throughput screening.[2][12]

4. Data Analysis:

-

Quantify the number of head twitches for each animal within the observation period.

-

Analyze the data to determine the dose-response relationship for DOC-induced head twitches.

-

Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Orthocaine: A Technical and Historical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and pharmacology of the early local anesthetic, Orthocaine.

Abstract

This compound, chemically known as methyl 3-amino-4-hydroxybenzoate, holds a significant place in the history of pharmacology as one of the earliest synthetic local anesthetics developed in the late 19th century. Its creation was part of a broader scientific endeavor to find safer and less addictive alternatives to cocaine for local anesthesia. Despite its limited clinical use due to poor aqueous solubility, the study of this compound and its analogs contributed to the foundational understanding of the structure-activity relationships that govern local anesthetic action. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its synthesis, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is rooted in the quest to overcome the significant drawbacks of cocaine, which, despite its efficacy as a local anesthetic, was fraught with issues of toxicity and addiction.[1] Following the elucidation of cocaine's chemical structure, researchers sought to synthesize novel compounds that retained the anesthetic properties while minimizing adverse effects.

The period between 1891 and 1930 saw the synthesis of several new amino ester local anesthetics, including this compound, which was also known by the trade name Orthoform.[1][2] Developed in the 1890s, this compound emerged from the systematic investigation of the chemical moieties responsible for local anesthetic activity.[3] However, its practical application was hampered by its low solubility in water, which limited its use primarily to a powdered form for dusting onto painful wounds.[3] The name "Orthoform" was originally applied to the methyl ester of 4-amino-3-hydroxybenzoic acid, which was also used as a local anesthetic and is now referred to as "Orthoform Old".

Physicochemical Properties

A key limiting factor in the clinical utility of this compound is its low solubility in water. It is, however, more soluble in organic solvents such as methanol and ethanol. Detailed quantitative data on its physicochemical properties are not widely available in modern literature, likely due to its early development and limited clinical use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 143 °C | |

| pKa | Not Available | |

| logP | Not Available | |

| Solubility | Low in water; Soluble in ethanol and methanol. |

Synthesis of this compound

This compound can be synthesized through various methods. One established method involves the nitration of p-hydroxy methyl benzoate followed by a reduction of the nitro group.

Experimental Protocol: Synthesis from p-Hydroxy Methyl Benzoate

This two-step synthesis involves the nitration of the starting material followed by the reduction of the intermediate.

Step 1: Nitration of p-Hydroxy Methyl Benzoate

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath to maintain a temperature of 0-10°C, add p-hydroxy methyl benzoate.

-

Nitrating Mixture: Prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid.

-

Addition: Slowly add the nitrating mixture to the flask containing p-hydroxy methyl benzoate while stirring continuously. The temperature of the reaction mixture should be maintained between 5-15°C during the addition, which typically takes about one hour.

-

Quenching: After the addition is complete, pour the reaction mixture onto crushed ice.

-

Isolation: The crude m-nitro-p-hydroxy methyl benzoate will precipitate. Filter the solid and wash it with cold water.

-

Purification: The crude product can be further purified by stirring with ice-cold methanol to remove ortho isomers and other impurities, followed by filtration and recrystallization from methanol.

Step 2: Reduction of m-Nitro-p-hydroxy Methyl Benzoate

-

Reducing Agent: Several reducing agents can be used for this step, including tin and hydrochloric acid, stannous chloride in alcoholic HCl, or sodium dithionite.

-

Reaction: The m-nitro-p-hydroxy methyl benzoate is treated with the chosen reducing agent under appropriate conditions to reduce the nitro group to an amino group, yielding this compound.

-

Workup and Purification: The reaction mixture is worked up to isolate the crude this compound, which can then be purified by recrystallization.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Like other local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes.[4] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along nerve fibers.[4]

-

Penetration of the Nerve Sheath: The uncharged, lipophilic form of the local anesthetic molecule penetrates the lipid-rich nerve sheath and cell membrane.

-

Ionization within the Axoplasm: Once inside the axoplasm, an equilibrium is established between the uncharged and the protonated, charged form of the molecule.

-

Binding to the Sodium Channel: The charged form of the local anesthetic binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding is more effective when the channel is in the open or inactivated state.

-

Inhibition of Sodium Influx: The binding of the local anesthetic molecule to the channel physically obstructs the influx of sodium ions.

-

Blockade of Nerve Conduction: The inhibition of sodium influx prevents the nerve from reaching the threshold potential required for depolarization, thereby blocking the generation and conduction of nerve impulses. This results in a loss of sensation in the area innervated by the affected nerve.

Quantitative Data on Potency and Toxicity

Table 2: Pharmacological and Toxicological Data for this compound

| Parameter | Value | Reference |

| IC₅₀ (Sodium Channel Blockade) | Not Available | |

| LD₅₀ (Lethal Dose, 50%) | Not Available |

Conclusion and Future Perspectives

This compound represents a significant milestone in the history of drug discovery, illustrating the early efforts to rationally design safer and more effective therapeutic agents. While its clinical utility was ultimately limited by its physicochemical properties, the principles learned from its development paved the way for the creation of modern local anesthetics. For today's drug development professionals, the story of this compound serves as a valuable case study in the importance of optimizing not only the pharmacodynamic properties of a drug candidate but also its pharmacokinetic profile, particularly solubility, to ensure clinical viability. Further research into the historical archives of pharmacology may yet uncover more detailed quantitative data that could provide a more complete picture of this pioneering local anesthetic.

References

Theoretical Binding Studies of Orthocaine to Voltage-Gated Sodium Channels: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct theoretical binding studies specifically investigating orthocaine's interaction with voltage-gated sodium channels are not extensively available in the current body of scientific literature. This guide, therefore, leverages the wealth of research on structurally and functionally similar local anesthetics, primarily benzocaine, to provide a comprehensive theoretical framework for understanding the potential binding mechanisms of this compound. Benzocaine serves as a relevant surrogate due to its nature as a simple, permanently neutral ester-based local anesthetic at physiological pH.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a local anesthetic developed in the late 19th century.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes.[2][3] By inhibiting sodium ion influx, this compound can prevent nerve impulse transmission, resulting in a loss of sensation.[3] Due to its low solubility in water, its clinical use has been limited, often applied as a powder to wounds.[1]

Voltage-gated sodium channels are large transmembrane proteins composed of a central pore-forming α-subunit and auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central ion-conducting pore.[2][4] The binding site for local anesthetics is located within this inner pore.[4][5]

Physicochemical Properties of this compound and Related Anesthetics

The binding affinity and kinetics of a local anesthetic are influenced by its physicochemical properties, such as its molecular weight, pKa, and lipophilicity (logP).

| Property | This compound (Methyl 3-amino-4-hydroxybenzoate) | Benzocaine (Ethyl 4-aminobenzoate) | Reference(s) |

| CAS Number | 536-25-4 | 94-09-7 | [6] |

| Molecular Formula | C₈H₉NO₃ | C₉H₁₁NO₂ | [6] |

| Molecular Weight | 167.16 g/mol | 165.19 g/mol | [6] |

| pKa | ~8.15 (Predicted) | ~2.5 | [7] |

| Solubility | Almost insoluble in cold water | Sparingly soluble in water | [1][8] |

Theoretical Binding Mechanism of this compound

The prevailing theory for the action of local anesthetics is the "modulated receptor hypothesis," which posits that these drugs bind with different affinities to the different conformational states (resting, open, and inactivated) of the sodium channel.[7] Simple, neutral anesthetics like benzocaine (and presumably this compound) are thought to access their binding site primarily through the lipid membrane (a hydrophobic pathway) and can bind to both open and closed channel states.[9]

The binding site for local anesthetics is located in the inner pore of the Nav channel, formed by the S6 transmembrane segments of the four domains.[4][5] Mutagenesis studies have identified several key amino acid residues that are critical for the binding of these drugs.[2][3]

Key Amino Acid Residues in the Binding Site

The following table summarizes key residues within the Nav channel pore that are known to interact with local anesthetics. The numbering corresponds to the human cardiac sodium channel, Nav1.5, a well-studied isoform.

| Domain | Segment | Residue | Role in Binding | Reference(s) |

| I | S6 | Asn-434 | Interacts with the aromatic ring of the local anesthetic. | [5] |

| III | S6 | Leu-1280 | Interacts with the alkylamino head of ionizable local anesthetics. | [5] |

| IV | S6 | Phe-1759/1760 | A critical residue for use-dependent block and high-affinity binding of many local anesthetics.[3][9][10] | [3][9][10] |

| IV | S6 | Tyr-1766/1767 | Interacts with the hydrophobic portion of the local anesthetic molecule. | [3] |

Computational Methodologies for Studying this compound Binding

Theoretical binding studies of small molecules to ion channels typically employ a combination of molecular modeling, docking, and molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol:

-

Receptor Preparation: A three-dimensional model of the target Nav channel isoform is obtained, either from a crystal structure (e.g., from the Protein Data Bank) or through homology modeling if an experimental structure is unavailable.[5][11] The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on known interacting residues.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the defined binding site of the Nav channel.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the channel residues.

Hypothetical Docking Results for this compound:

The following table presents hypothetical docking scores to illustrate the type of quantitative data generated from such studies.

| Nav Channel Isoform Model | This compound Docking Score (kcal/mol) | Benzocaine Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Nav1.5 (Open State) | -7.2 | -7.5 | Phe1760, Tyr1767 |

| Nav1.5 (Inactivated State) | -7.8 | -8.1 | Phe1760, Tyr1767, Leu1280 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding process.

Experimental Protocol:

-

System Setup: The best-ranked docked complex of this compound and the Nav channel is placed in a simulated biological environment, including a lipid bilayer and an aqueous solution with ions.[11][12]

-

Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure to allow the complex to relax.

-

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.[11][12]

-

Analysis: The resulting trajectories are analyzed to assess the stability of the binding pose, identify persistent interactions, and calculate binding free energies.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthetic Action

Caption: Signaling pathway of local anesthetic action on a voltage-gated sodium channel.

Workflow for Theoretical Binding Studies

Caption: A typical workflow for computational binding studies of a ligand to an ion channel.

Conclusion

While direct experimental and theoretical data on the binding of this compound to voltage-gated sodium channels are limited, a robust framework for understanding its mechanism of action can be derived from studies of analogous local anesthetics. It is highly probable that this compound, like benzocaine, acts as a pore blocker, interacting with key hydrophobic and aromatic residues within the S6 segments of the Nav channel. The computational methodologies of molecular docking and molecular dynamics simulations provide powerful tools to further investigate these interactions, predict binding affinities, and guide the development of novel anesthetic agents. Future research focusing specifically on this compound using these theoretical approaches would be invaluable in fully elucidating its molecular mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. This compound [drugfuture.com]

- 9. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Dynamics Simulations of Ion Permeation in Human Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Orthocaine via Nitration and Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocaine (methyl 3-amino-4-hydroxybenzoate) is a local anesthetic agent.[1] This document provides a detailed protocol for a two-step synthesis of this compound from methyl 4-hydroxybenzoate. The synthesis involves the electrophilic nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine. This method is a common and effective route for the laboratory-scale preparation of this compound and related compounds. The protocols provided herein are based on established chemical literature and are intended for use by qualified researchers in a controlled laboratory setting.

Introduction

The synthesis of this compound, a compound with applications in local anesthesia, is a valuable process for researchers in medicinal chemistry and drug development.[1][2] The described synthetic route proceeds through two key transformations:

-

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of methyl 4-hydroxybenzoate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[3][4]

-

Reduction: The conversion of the nitro group of the intermediate, methyl 3-nitro-4-hydroxybenzoate, into a primary amine (-NH₂). This transformation can be achieved using various reducing agents, with sodium dithionite (Na₂S₂O₄) being a mild and effective option that avoids the use of heavy metals.[2][5]

This document outlines the detailed experimental procedures for both steps, along with data presentation and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Methyl 4-hydroxybenzoate (Starting Material) | C₈H₈O₃ | 152.15 | 127-131 | N/A |

| Methyl 3-nitro-4-hydroxybenzoate (Intermediate) | C₈H₇NO₅ | 197.14 | 66-69[2] | ~95[2] |

| This compound (Methyl 3-amino-4-hydroxybenzoate) | C₈H₉NO₃ | 167.16 | 98-100[2], 143[6] | Not specified |

Note: The melting point of this compound has been reported with some variation in the literature, which may be due to different crystalline forms (allotropes).[6]

Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate (Nitration)

This protocol is adapted from the nitration of para-hydroxy methyl benzoate.[2]

Materials:

-

Methyl 4-hydroxybenzoate (10.0 g, 0.0657 mol)

-

Concentrated sulfuric acid (H₂SO₄, 98%) (6.2 mL)

-

Concentrated nitric acid (HNO₃, 70%) (6.2 mL)

-

Crushed ice

-

Deionized water

-

Methanol

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Beakers

Procedure:

-

Place methyl 4-hydroxybenzoate (10.0 g) into the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (6.2 mL) to concentrated nitric acid (6.2 mL). Cool this mixture in an ice bath.

-

Cool the flask containing methyl 4-hydroxybenzoate in an ice bath to 0-10°C.

-

Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of methyl 4-hydroxybenzoate over approximately 1 hour. Maintain the reaction temperature between 5-15°C throughout the addition.[2]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Slowly and carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with constant stirring.

-

Allow the ice to melt completely. The crude methyl 3-nitro-4-hydroxybenzoate will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

-

To remove the ortho-isomer and other impurities, transfer the solid to a beaker and stir with a small amount of ice-cold methanol.[2]

-

Filter the mixture again, wash with a small volume of cold methanol, and air-dry the product.

-

The product can be further purified by recrystallization from methanol.[2]

Step 2: Synthesis of this compound (Methyl 3-amino-4-hydroxybenzoate) (Reduction)

This protocol utilizes sodium dithionite for the reduction of the nitro group.[2][5]

Materials:

-

Methyl 3-nitro-4-hydroxybenzoate (from Step 1)

-